Benzylmagnesium chloride
Overview
Description
Benzylmagnesium chloride, with the chemical formula C7H7ClMg, is an organometallic compound widely used in organic synthesis. It is a Grignard reagent, characterized by its benzyl and chloride functional groups. This compound is highly reactive and plays a crucial role in forming carbon-carbon bonds, making it an essential tool in the synthesis of complex organic molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: Benzylmagnesium chloride is typically prepared by reacting benzyl chloride with magnesium metal in an anhydrous solvent such as diethyl ether or tetrahydrofuran. The reaction is initiated under an inert atmosphere, usually nitrogen, to prevent moisture and oxygen from interfering with the process. The general reaction is as follows:
C6H5CH2Cl+Mg→C6H5CH2MgCl
Industrial Production Methods: An advanced method involves using ultrasonic waves to enhance the reaction efficiency. This sonochemical method allows for a higher yield and milder reaction conditions, making it suitable for industrial applications. The process uses industrial-grade tetrahydrofuran or diethyl ether as solvents and does not require special treatment of the solvent or continuous nitrogen introduction .
Chemical Reactions Analysis
Types of Reactions: Benzylmagnesium chloride undergoes various types of reactions, including:
Nucleophilic Addition: Reacts with carbonyl compounds to form alcohols.
Substitution Reactions: Can replace halides in organic molecules.
Coupling Reactions: Forms carbon-carbon bonds with other organic halides.
Common Reagents and Conditions:
Carbonyl Compounds: Reacts with aldehydes and ketones in the presence of anhydrous conditions to form secondary and tertiary alcohols.
Halides: Reacts with alkyl or aryl halides to form coupled products.
Solvents: Typically uses diethyl ether or tetrahydrofuran as solvents.
Major Products:
Alcohols: From reactions with carbonyl compounds.
Coupled Products: From reactions with halides
Scientific Research Applications
Benzylmagnesium chloride is extensively used in various fields:
Chemistry: As a Grignard reagent, it is pivotal in organic synthesis for forming carbon-carbon bonds.
Biology: Used in the synthesis of biologically active molecules.
Medicine: Plays a role in the synthesis of pharmaceutical intermediates.
Industry: Used in the production of polymers and other industrial chemicals .
Mechanism of Action
The mechanism of action of benzylmagnesium chloride involves its role as a nucleophile. In reactions with carbonyl compounds, it adds to the carbonyl carbon, forming an alkoxide intermediate, which upon hydrolysis yields the corresponding alcohol. The reaction can be represented as:
C6H5CH2MgCl+R2C=O→C6H5CH2C(OMgCl)R2→C6H5CH2C(OH)R2
This mechanism highlights its role in forming new carbon-carbon bonds, which is fundamental in organic synthesis .
Comparison with Similar Compounds
- Phenylmagnesium Bromide (C6H5MgBr)
- Phenylmagnesium Chloride (C6H5MgCl)
- Benzylmagnesium Bromide (C6H5CH2MgBr)
Comparison: Benzylmagnesium chloride is unique due to its benzyl group, which provides different reactivity compared to phenylmagnesium halides. The benzyl group allows for more versatile reactions, particularly in forming carbon-carbon bonds with various electrophiles. This makes it a valuable reagent in synthesizing complex organic molecules .
Properties
IUPAC Name |
magnesium;methanidylbenzene;chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7.ClH.Mg/c1-7-5-3-2-4-6-7;;/h2-6H,1H2;1H;/q-1;;+2/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCEZYJKGDJPHQO-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[CH2-]C1=CC=CC=C1.[Mg+2].[Cl-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClMg | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00884302 | |
Record name | Magnesium, chloro(phenylmethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00884302 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.89 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
30-50% solution in tetrahydrofuran: Clear liquid; [Sigma-Aldrich MSDS] | |
Record name | Benzylmagnesium chloride | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/20303 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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CAS No. |
6921-34-2 | |
Record name | Magnesium, chloro(phenylmethyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Magnesium, chloro(phenylmethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00884302 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzylmagnesium chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.308 | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does formaldehyde react differently with Benzylmagnesium chloride compared to other aldehydes?
A2: While this compound reacts with many aldehydes to yield the expected benzyl carbinols, its reaction with formaldehyde produces o-tolylcarbinol instead. [] This anomalous behavior, first observed by Tiffeneau and Delange, highlights the unique reactivity of this compound.
Q2: Can you elaborate on the factors influencing the formation of normal and abnormal products in reactions involving this compound?
A3: The reaction of this compound with certain reagents can lead to both normal and abnormal products. This behavior resembles the reactivity of sodium derivatives of enols. [] Solvent basicity plays a crucial role, with increased basicity suppressing the formation of abnormal products. [] Additionally, the metal involved influences the product distribution, following the order C-Li > C-Mg > C-Al for the suppression of abnormal products. []
Q3: What is a notable reaction of this compound that results in the formation of a diether product?
A4: When this compound reacts with chloromethyl methyl ether, o-(2-methoxyethyl)benzyl methyl ether can form as one of the products. [] The intermediate involved in this diether formation can be trapped using gaseous formaldehyde. []
Q4: What is the molecular formula and weight of this compound?
A4: The molecular formula of this compound is C7H7ClMg, and its molecular weight is 146.84 g/mol.
Q5: What spectroscopic data are available for this compound?
A5: While specific spectroscopic data for this compound is not provided in the given research excerpts, Grignard reagents are commonly characterized using techniques like NMR spectroscopy.
Q6: How does this compound behave in the presence of Poly(vinyl chloride)?
A7: this compound reacts with poly(vinyl chloride), replacing chlorine atoms with benzyl groups through a coupling reaction. [] This reaction also yields a small amount of poly(vinyl chloride) Grignard reagent via a magnesium-halogen exchange. []
Q7: How does this compound contribute to the synthesis of alkaloids like escholamine and takatonine?
A8: In a modified Pomeranz–Fritsch reaction, this compound reacts with a Schiff's base derived from piperonal and aminoacetaldehyde dimethyl acetal to yield a key intermediate, 1-(3,4-methylenedioxyphenyl)-2-phenylethylaminoacetaldehyde dimethyl acetal. [] This intermediate is then further modified to ultimately synthesize the alkaloids escholamine and takatonine. []
Q8: Can this compound be used in the synthesis of anthraquinones?
A9: Yes, a novel synthesis of anthraquinones utilizes o-methoxyaryldihydro-oxazoles and a methoxy-substituted this compound, generated using a magnesium–anthracene complex. [] This method allows for the creation of diverse anthraquinones, including naturally occurring ones like chrysophanol, islandicin, and digitopurpone. []
A8: The provided research excerpts do not contain information regarding the application of computational chemistry and modeling techniques to this compound.
Q9: How does the structure of the Grignard reagent impact the reaction with 6,6-dialkylfulvenes?
A10: 6,6-dialkylfulvenes react differently with various Grignard reagents. While allylmagnesium halide leads to exocyclic double bond addition, cyclopentadienyl magnesium bromide results in reduction. [] Interestingly, reagents like ethylmagnesium bromide, n-butylmagnesium bromide, phenylmagnesium bromide, this compound, cyclopentadienyllithium, and cyclopentadienylsodium show no reaction. [] This highlights the significant influence of the Grignard reagent structure on the reaction pathway.
Q10: What is a significant early observation related to the unusual reactivity of this compound?
A27: Almost three decades before the publication of the oldest paper provided, Tiffeneau and Delange observed that this compound, when reacted with formaldehyde, yielded o-tolylcarbinol instead of the anticipated benzylcarbinol. [] This finding marked a key milestone in understanding the unique reactivity of this compound.
Q11: How does research on this compound bridge organic chemistry and material science?
A28: The reaction of this compound with Poly(vinyl chloride) exemplifies a bridge between organic chemistry and material science. [] This reaction not only showcases the reagent's ability to modify polymers but also suggests potential applications in material functionalization and modification.
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